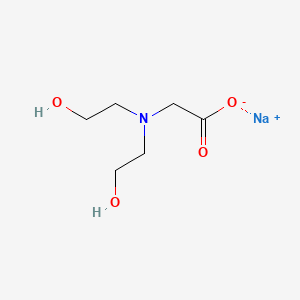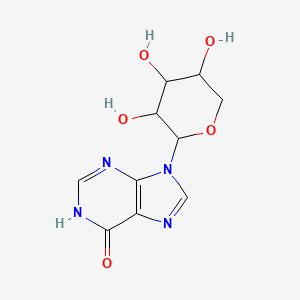
Ammonium ion
説明
Ammonium ion is a polyatomic cation with the chemical formula NH₄⁺. It is formed by the protonation of ammonia (NH₃), where a hydrogen ion (H⁺) is added to ammonia. This ion is a key player in various biological and chemical processes and is commonly found in many compounds, including ammonium salts .
科学的研究の応用
Ammonium ion has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various compounds and as a reagent in analytical chemistry.
Biology: Plays a crucial role in nitrogen metabolism in plants and animals.
Medicine: Used in pharmaceuticals, particularly in expectorants and diuretics.
Industry: Employed in fertilizers, cleaning agents, and as a refrigerant
準備方法
Synthetic Routes and Reaction Conditions
Ammonium ion can be synthesized through the reaction of ammonia with acids. For example, when ammonia reacts with hydrochloric acid, ammonium chloride is formed: [ \text{NH}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]
Industrial Production Methods
Industrially, this compound is produced by combining ammonia with hydrogen chloride gas or hydrochloric acid in aqueous solutions. This method is widely used to produce ammonium chloride, which is a common ammonium salt .
化学反応の分析
Types of Reactions
Ammonium ion undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitrogen gas and water.
Reduction: It can be reduced to form ammonia.
Substitution: this compound can participate in substitution reactions to form different ammonium salts.
Common Reagents and Conditions
Oxidation: In the presence of strong oxidizing agents like potassium permanganate, this compound can be oxidized.
Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound to ammonia.
Substitution: this compound reacts with various acids to form corresponding ammonium salts.
Major Products
Oxidation: Nitrogen gas and water.
Reduction: Ammonia.
Substitution: Ammonium salts like ammonium chloride, ammonium sulfate, etc.
作用機序
Ammonium ion exerts its effects through various mechanisms:
Acid-Base Balance: In the human body, this compound helps maintain acid-base balance by acting as a buffer.
Nitrogen Metabolism: In plants, this compound is a key nitrogen source, taken up by roots and assimilated into amino acids and other nitrogenous compounds
類似化合物との比較
Similar Compounds
Ammonia (NH₃): A gas that can be protonated to form ammonium ion.
Potassium Ion (K⁺): Chemically behaves similarly to this compound due to its similar size.
Uniqueness
This compound vs. Ammonia: this compound is the protonated form of ammonia and is more stable in aqueous solutions.
This compound vs. Potassium Ion: While both ions are similar in size and behavior, this compound is unique in its ability to participate in nitrogen metabolism and acid-base balance.
特性
IUPAC Name |
azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N/h1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKDVFQNNGYKY-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043974 | |
| Record name | Ammonia ion (NH4+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
18.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 mg/mL at 20 °C | |
| Record name | Ammonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
14798-03-9, 15194-15-7, 92075-50-8 | |
| Record name | Ammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidogen, ion(1+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrogen tetrahydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonia ion (NH4+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMONIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ammonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







